molecular formula C18H19ClFNO3 B1668742 2H-吡咯-2-酮,4-乙酰-1-(4-氯-2-氟苯基)-5-环己基-1,5-二氢-3-羟基-,(5R)- CAS No. 512177-83-2

2H-吡咯-2-酮,4-乙酰-1-(4-氯-2-氟苯基)-5-环己基-1,5-二氢-3-羟基-,(5R)-

货号 B1668742
CAS 编号: 512177-83-2
分子量: 351.8 g/mol
InChI 键: VQNLJXWZGVRLBA-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCR2-RA-[R] is an allosteric antagonist of chemokine (C-C motif) receptor 2 (CCR2;  IC50 = 103 nM). It inhibits [35S]GTPγS binding and β-arrestin recruitment induced by chemokine (C-C motif) ligand 2 (CCL2) in U2OS membranes and cells, respectively, expressing CCR2 (IC50s = 24 and 25 nM, respectively).
Novel, potent, acidic CCR2 receptor antagonist, more active enantiomer of CRR2-RA
CCR2-RA-[R] is an allosteric antagonist of chemokine (C-C motif) receptor 2.

科学研究应用

Cancer Therapy

Application Summary

CCR2 inhibitors have been studied for their potential in cancer therapy . CCR2 is the receptor for C-C motif chemokine 2 (CCL2) and is associated with various inflammatory diseases and cancer metastasis . Inhibitors of CCR2 can potentially suppress tumor growth by preventing the accumulation of monocytic myeloid-derived suppressor cells (M-MDSCs) at the tumor site .

Methods of Application

In one study, researchers compared 10 existing human CCR2 antagonists in a calcium influx assay using human monocytic leukemia cells . They found MK0812 to be the most potent inhibitor of human CCR2 . They then tested the efficacy of MK0812 against a lung metastasis model of breast cancer using a human CCR2B knock-in mouse model .

Results and Outcomes

The oral administration of MK0812 to humanized mice reduced the number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis . These results suggest that MK0812 is the most promising candidate among the commercially available CCR2 inhibitors .

Immune and Autoimmune Diseases

Application Summary

Chemokine receptors, including CCR2, are implicated in a wide variety of physiological functions, mostly related to the homeostasis of the immune system . They are also involved in multiple pathological processes, including immune and autoimmune diseases . Therefore, CCR2 inhibitors could potentially be used as therapeutic agents in the treatment of these diseases .

Methods of Application

The methods of application would likely involve the administration of the CCR2 inhibitor to patients suffering from immune or autoimmune diseases. The specific dosage and administration schedule would depend on the specific disease being treated and the patient’s overall health condition.

Results and Outcomes

While the specific results and outcomes would depend on the individual patient and the disease being treated, it is expected that the use of a CCR2 inhibitor could help to modulate the immune response and potentially alleviate the symptoms of the disease .

Diabetes

Application Summary

CCR2 has been considered a promising therapeutic target for diabetes . The role of CCR2 in diabetes is related to its involvement in the inflammatory response, which is a key aspect of this disease .

Methods of Application

In the context of diabetes, CCR2 inhibitors would likely be administered orally or via injection, depending on the specific formulation of the drug. The dosage and administration schedule would be determined based on the patient’s specific needs and overall health condition.

Results and Outcomes

The use of a CCR2 inhibitor in the treatment of diabetes could potentially help to reduce inflammation and improve insulin sensitivity . However, further research is needed to fully understand the potential benefits and risks of this approach .

Inflammatory Diseases

Application Summary

CCR2 is predominantly expressed by monocytes/macrophages with strong proinflammatory functions . Therefore, CCR2 inhibitors, including potentially “CCR2-RA-[R]”, could be used to dampen unwanted immune responses in inflammatory diseases .

Methods of Application

The methods of application would likely involve the administration of the CCR2 inhibitor to patients suffering from inflammatory diseases. The specific dosage and administration schedule would depend on the specific disease being treated and the patient’s overall health condition.

Results and Outcomes

Tumor Microenvironment Modification

Application Summary

Targeting the recruitment of immunosuppressive monocytes/macrophages to tumors by CCR2 antagonism has recently been investigated as a strategy to modify the tumor microenvironment and enhance anti-tumor immunity .

Methods of Application

In the context of tumor microenvironment modification, CCR2 inhibitors would likely be administered orally or via injection, depending on the specific formulation of the drug. The dosage and administration schedule would be determined based on the patient’s specific needs and overall health condition.

Results and Outcomes

The use of a CCR2 inhibitor in this context could potentially help to reduce the number of immunosuppressive cells in the tumor microenvironment, thereby enhancing anti-tumor immunity .

Overcoming Drug Resistance in Cancer Therapy

Application Summary

CCR2 signaling has been found to contribute to drug resistance in cancer therapy . Therefore, targeting CCR2 could potentially help to overcome this resistance .

Methods of Application

In the context of overcoming drug resistance in cancer therapy, CCR2 inhibitors would likely be administered in combination with other cancer drugs. The specific dosage and administration schedule would be determined based on the patient’s specific needs and overall health condition.

Results and Outcomes

The use of a CCR2 inhibitor in this context could potentially enhance the effectiveness of other cancer drugs, thereby improving treatment outcomes .

属性

IUPAC Name

(2R)-3-acetyl-1-(4-chloro-2-fluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO3/c1-10(22)15-16(11-5-3-2-4-6-11)21(18(24)17(15)23)14-8-7-12(19)9-13(14)20/h7-9,11,16,23H,2-6H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNLJXWZGVRLBA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-
Reactant of Route 2
Reactant of Route 2
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-
Reactant of Route 3
Reactant of Route 3
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-
Reactant of Route 4
Reactant of Route 4
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-
Reactant of Route 5
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-
Reactant of Route 6
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。